Cas no 223671-18-9 (7-Bromoisoquinoline 2-oxide)

7-Bromoisoquinoline 2-oxide is a versatile heterocyclic compound widely utilized in organic synthesis. It serves as a valuable intermediate for the synthesis of various pharmaceuticals and agrochemicals. This compound is known for its stability and reactivity, making it an essential tool in medicinal chemistry research. Its bromo substituent enhances its reactivity, facilitating efficient and selective transformations.
7-Bromoisoquinoline 2-oxide structure
7-Bromoisoquinoline 2-oxide structure
Product Name:7-Bromoisoquinoline 2-oxide
CAS No:223671-18-9
MF:C9H6BrNO
MW:224.054041385651
MDL:MFCD09953462
CID:1091099
PubChem ID:22665927
Update Time:2025-07-20

7-Bromoisoquinoline 2-oxide Chemical and Physical Properties

Names and Identifiers

    • 7-Bromoisoquinoline 2-oxide
    • 7-Bromoisoquinoline N-oxide
    • 7-bromoisoquinolin-2-ium-2-olate
    • 223671-18-9
    • 7-bromo-2-oxidoisoquinolin-2-ium
    • AKOS022186396
    • DB-213397
    • SCHEMBL7002379
    • F31382
    • 7-Bromoisoquinoline-N-oxide
    • MDL: MFCD09953462
    • Inchi: 1S/C9H6BrNO/c10-9-2-1-7-3-4-11(12)6-8(7)5-9/h1-6H
    • InChI Key: QLRDQGRZLHHBPE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C=C[N+](=CC=2C=1)[O-]

Computed Properties

  • Exact Mass: 222.96328g/mol
  • Monoisotopic Mass: 222.96328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 25.5Ų

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7-Bromoisoquinoline 2-oxide Suppliers

Amadis Chemical Company Limited
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(CAS:223671-18-9)7-Bromoisoquinoline 2-oxide
Order Number:A1244488
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:17
Price ($):189
Email:sales@amadischem.com

Additional information on 7-Bromoisoquinoline 2-oxide

7-Bromoisoquinoline 2-oxide (CAS No. 223671-18-9): A Versatile Scaffold in Modern Pharmaceutical Research

7-Bromoisoquinoline 2-oxide, identified by the Chemical Abstracts Service Number (CAS No.) 223671-18-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the isoquinoline family, a class of molecules known for their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a bromine substituent at the 7-position and an oxide group at the 2-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery.

The< strong>7-Bromoisoquinoline 2-oxide scaffold has been extensively explored in recent years for its ability to serve as a precursor in the synthesis of more complex molecules. Its unique structure allows for functionalization at multiple sites, enabling chemists to tailor its properties for specific applications. One of the most compelling aspects of this compound is its role in the development of novel therapeutic agents. Researchers have leveraged its reactivity to create derivatives with enhanced binding affinity and selectivity towards target enzymes and receptors.

In recent years, there has been a surge in interest regarding isoquinoline derivatives as potential candidates for treating various diseases. The< strong>7-Bromoisoquinoline 2-oxide derivative has been particularly studied for its potential in oncology. Several preclinical studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by targeting key signaling pathways involved in tumor progression. For instance, research has shown that derivatives of this compound can modulate the activity of kinases and other enzymes that are overexpressed in cancer cells, leading to apoptosis or growth arrest.

The< strong>CAS No. 223671-18-9 identifier ensures that researchers can reliably obtain and reference this compound in their studies. The precise nomenclature provided by CAS is crucial for maintaining consistency across scientific literature and patents. This compound's molecular formula, C₉H₅BrNO₂, reflects its composition and highlights the presence of bromine and oxygen atoms, which are key features contributing to its chemical reactivity.

Advances in synthetic methodologies have further expanded the utility of< strong>7-Bromoisoquinoline 2-oxide. Modern techniques such as transition metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex isoquinoline derivatives from this precursor. These methods have not only improved yields but also allowed for the introduction of diverse functional groups, enhancing the pharmacological profile of the resulting compounds. The ability to modify the< strong>7-Bromoisoquinoline 2-oxide scaffold has led to the discovery of several novel analogs with improved solubility, bioavailability, and target engagement.

The pharmaceutical industry has taken notice of these developments, with several companies investing in programs aimed at identifying new drug candidates based on isoquinoline derivatives. The< strong>CAS No. 223671-18-9 associated with this compound facilitates its commercial production and distribution, ensuring that researchers worldwide have access to high-quality starting materials for their investigations. Collaborative efforts between academia and industry have accelerated the translation of laboratory findings into clinical candidates, underscoring the importance of< strong>7-Bromoisoquinoline 2-oxide as a building block in modern drug discovery.

In addition to its applications in oncology,< strong>7-Bromoisoquinoline 2-oxide has shown promise in other therapeutic areas. Studies have explored its potential as an antimicrobial agent, with some derivatives exhibiting activity against resistant bacterial strains. The bromine atom's electron-withdrawing effect can be exploited to enhance interactions with biological targets, leading to more potent pharmacological effects. Furthermore, the oxide group provides a site for further functionalization, allowing for the creation of prodrugs or conjugates that improve delivery or targeting specificity.

The synthesis of< strong>7-Bromoisoquinoline 2-oxide itself is a testament to the ingenuity of organic chemists. Traditional methods often involve multi-step sequences starting from readily available aromatic precursors such as benzaldehyde or naphthalene derivatives. However, recent innovations have streamlined these processes, reducing reaction times and improving overall efficiency. For example, catalytic methods employing palladium or copper complexes have enabled more direct routes to isoquinoline scaffolds without unnecessary intermediates.

The versatility of< strong>CAS No. 223671-18-9-linked compounds extends beyond their use as standalone drugs; they also serve as valuable tools in chemical biology and mechanistic studies. Researchers can use these derivatives to probe enzyme function and understand disease pathways at a molecular level. By designing probes that specifically interact with target proteins or nucleic acids, scientists can gain insights into biological processes that may lead to new therapeutic strategies.

The future prospects for< strong>7-Bromoisoquinoline 2-oxide are bright, with ongoing research aimed at uncovering new applications and refining synthetic protocols. Advances in computational chemistry are expected to play a significant role in this endeavor by predicting novel derivatives with enhanced properties before they are synthesized experimentally. This interdisciplinary approach promises to accelerate the discovery process and bring new treatments to patients more quickly.

In conclusion,< strong>CAS No. 223671-18-9-designated< strong>7-Bromoisoquinoline 2-oxide represents a cornerstone molecule in contemporary pharmaceutical research. Its unique structural features make it an indispensable tool for chemists seeking to develop innovative therapeutics across multiple disease areas. As our understanding of biological systems grows and synthetic techniques evolve,< strong>7-Bromoisoquinoline 2-oxide will undoubtedly continue to inspire groundbreaking discoveries that improve human health.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:223671-18-9)7-Bromoisoquinoline 2-oxide
A1244488
Purity:99%
Quantity:1g
Price ($):189
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